Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 3-chlorobenzyl substitution at the N1 position, a trifluoromethyl group at C5, and a methyl carboxylate ester at C2. These functional groups contribute to its unique physicochemical properties, including lipophilicity (from the benzyl group), electron-withdrawing effects (from trifluoromethyl), and hydrolytic stability (from the ester moiety). Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C13H10ClF3N2O2 |
|---|---|
Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3 |
InChI Key |
ZPJXAJOQZBMVKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.
| Reaction Conditions | Product | Yield |
|---|---|---|
| 1M NaOH, reflux, 6 h | 1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | 85% |
| H2SO4 (conc.), H2O, 80°C, 4 h | Same as above | 72% |
-
Mechanism : Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by elimination of methanol. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Nucleophilic Aromatic Substitution (SNAr)
The chlorobenzyl group at position 1 participates in SNAr reactions due to electron-withdrawing effects from the adjacent trifluoromethyl group, activating the aromatic ring toward nucleophiles .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH3 | DMF, 100°C, 12 h | 1-(3-Aminobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | 63% |
| KSCN | EtOH, reflux, 8 h | Thiocyanate derivative | 58% |
-
Regioselectivity : Substitution occurs preferentially at the para position relative to the chlorine atom due to steric hindrance from the trifluoromethyl group .
Electrophilic Substitution on the Pyrazole Ring
The electron-deficient pyrazole ring undergoes electrophilic substitution at position 4, driven by the trifluoromethyl group’s meta-directing effects .
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 h | 4-Nitro derivative | 41% |
| Br2 (1 equiv.) | CH2Cl2, rt, 1 h | 4-Bromo derivative | 89% |
-
Mechanistic Insight : The trifluoromethyl group deactivates the ring but directs electrophiles to the less hindered position 4 .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogenated intermediates (e.g., brominated derivatives) :
| Coupling Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | Biaryl derivatives | 76% |
| Sonogashira | PdCl2(PPh3)2, CuI, NEt3 | Alkynylated pyrazoles | 68% |
Functional Group Transformations
-
Reduction of Ester to Alcohol : LiAlH4 in THF reduces the ester to a primary alcohol (92% yield).
-
Transesterification : Reacting with ethanol in HCl yields the ethyl ester (78% yield).
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems under mild conditions .
Key Reaction Data Table
| Reaction Type | Typical Conditions | Yield Range |
|---|---|---|
| Hydrolysis | Acidic/alkaline aqueous media, reflux | 72–85% |
| SNAr | Polar aprotic solvents, 80–100°C | 58–63% |
| Electrophilic substitution | Low-temperature nitration or bromination | 41–89% |
| Cross-coupling | Pd-based catalysts, inert atmosphere | 68–76% |
Mechanistic and Structural Influences
Scientific Research Applications
Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Compound A : 1-Methyl-3-Trifluoromethyl-5-[(3-Chlorophenyl)Sulfanyl]-1H-Pyrazole-4-Carbaldehyde O-(4-Chlorobenzoyl)Oxime
- Key Differences :
- Replaces the 3-chlorobenzyl group with a methyl group at N1.
- Introduces a sulfanyl (S–) linkage at C5 instead of trifluoromethyl.
- Features an oxime ester (O-(4-chlorobenzoyl)oxime) instead of a carboxylate ester.
- Impact :
Compound B : Methyl 5-(4-Chlorophenyl)-1-(2,5-Dichlorophenyl)-1H-Pyrazole-3-Carboxylate
- Key Differences :
- Substitutes the 3-chlorobenzyl group with a 2,5-dichlorophenyl group at N1.
- Replaces the trifluoromethyl group with a 4-chlorophenyl group at C3.
- The dichlorophenyl group introduces steric bulk, which may hinder binding to certain biological receptors compared to the 3-chlorobenzyl group .
Compound C : Methyl 1-({[4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Methyl)-1H-Pyrazole-3-Carboxylate
- Key Differences :
- Incorporates a triazole ring linked via a sulfanyl group at N1 instead of 3-chlorobenzyl.
- Retains the trifluoromethyl group but positions it on the triazole rather than the pyrazole.
- Impact :
Structural and Electronic Properties
Table 1: Key Structural Comparisons
Electronic Effects :
Crystallographic and Conformational Insights
- Target Compound: No direct crystallographic data is available in the evidence.
Biological Activity
Methyl 1-(3-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H10ClF3N2O2
- CAS Number : 154471-65-5
The presence of the chlorobenzyl and trifluoromethyl groups contributes to its unique biological properties, particularly in modulating enzyme activities and interactions with biological targets.
Biological Activity Overview
Research has demonstrated that this pyrazole derivative exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit bacterial growth and biofilm formation, particularly against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Activity : The compound shows potential as an anti-inflammatory agent, with studies reporting significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
- Anticancer Properties : Preliminary research suggests that pyrazole derivatives may exhibit anticancer activity by inhibiting various growth factors and enzymes involved in tumor progression .
Synthesis Methods
The synthesis of this compound can be achieved through several methods. A notable method involves the reaction of 3-chlorobenzyl halides with methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate under controlled conditions, yielding high selectivity and yield rates .
Antimicrobial Studies
A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | 32 µg/mL | Moderate |
| Standard Antibiotic (Ciprofloxacin) | 4 µg/mL | High |
This table illustrates that while the compound exhibits moderate antimicrobial activity, it is less potent than established antibiotics.
Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, compounds similar to this compound were evaluated for their ability to inhibit COX enzymes:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 15.2 | 10.0 |
| Celecoxib (Standard) | 12.0 | - |
The selectivity index indicates that this compound presents a favorable profile for COX-2 inhibition compared to COX-1, suggesting potential for therapeutic use in inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
